1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine
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Overview
Description
“1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and drugs .
Synthesis Analysis
Imidazole compounds can be synthesized using various methods. One common method involves the reaction of glyoxal and ammonia . Another method involves the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
The molecular structure of “1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine” includes an imidazole ring attached to an ethanamine group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds are known for their versatility in chemical reactions. They can show both acidic and basic properties due to the presence of a positive charge on either of the two nitrogen atoms, leading to two equivalent tautomeric forms .Scientific Research Applications
Chemical Synthesis and Derivatives Benzimidazole derivatives are recognized for their broad pharmacological significance, stemming from their structural versatility. They play a crucial role in medicinal chemistry, offering antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory properties, among others (Vasuki et al., 2021). The structural adaptability of benzimidazole compounds, including 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine, is key to their functionality across different biological applications.
Immunological Applications Imiquimod and its analogs, though structurally distinct, share a similar mechanism of action with benzimidazole derivatives by modulating the immune system. These compounds activate immune responses through the induction of cytokines, showcasing potential in treating various skin disorders and infections due to their immunoregulatory, antiviral, and antitumor activities (Syed, 2001). This highlights the potential of benzimidazole derivatives, including 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine, in immunological applications and therapeutic innovations.
Antitumor and Antimicrobial Properties Benzimidazole derivatives are also noted for their antitumor and antimicrobial effects. The structural foundation of these compounds, including the ability to bind to various biological targets, supports their use in developing treatments for cancer and infections (Iradyan et al., 2009). This further exemplifies the therapeutic potential of benzimidazole-based compounds in addressing significant health challenges.
Environmental and Material Chemistry Applications In addition to biomedical applications, benzimidazole derivatives are investigated for their roles in environmental and material sciences. Their chemical properties allow for potential use in corrosion inhibition, highlighting the versatility of benzimidazole compounds beyond pharmaceuticals (Sriplai & Sombatmankhong, 2023). This indicates a broad spectrum of applications, from healthcare to industrial processes, where these compounds can offer innovative solutions.
Future Directions
The future directions for “1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine” and similar compounds could involve further exploration of their biological activities and potential applications in drug development. Given the broad range of activities exhibited by imidazole derivatives, they could be investigated for newer therapeutic possibilities .
properties
IUPAC Name |
1-(6-methyl-1H-benzimidazol-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-6-3-4-8-9(5-6)13-10(12-8)7(2)11/h3-5,7H,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZOHCIPMNHJEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine |
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